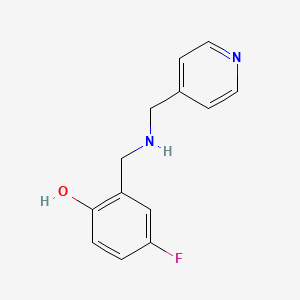

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-[(pyridin-4-ylmethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-12-1-2-13(17)11(7-12)9-16-8-10-3-5-15-6-4-10/h1-7,16-17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRMUXVTMXOBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNCC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The most documented and effective method for preparing 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol involves the following key steps:

| Step Number | Description | Reagents and Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Mixing of 4-fluoro-2-hydroxybenzaldehyde with 4-aminomethylpyridine | Equimolar amounts in ethanol, room temperature, 1-2 hours stirring | Formation of imine intermediate |

| 2 | Reduction of imine intermediate | Sodium borohydride (NaBH4), ethanol, 0°C to room temperature, 1-2 hours | Conversion to secondary amine, high yield (~90%) |

| 3 | Work-up and purification | Quenching with water, extraction with dichloromethane (DCM), drying over anhydrous agent, flash chromatography (DCM:MeOH 20:1) | Pure 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol isolated as colorless oil |

- The aldehyde and amine are stirred in ethanol at room temperature to allow formation of the Schiff base (imine).

- Sodium borohydride is added portionwise at 0°C to reduce the imine to the corresponding amine.

- The reaction mixture is quenched with water, and the product is extracted into an organic phase.

- Purification by flash chromatography using dichloromethane and methanol mixtures yields the target compound in approximately 90% yield with high purity.

Alternative Synthetic Routes and Modifications

While the reductive amination method is predominant, some literature sources describe variations including:

- Use of different solvents such as methanol or benzene for the imine formation step.

- Employing triethylamine as a base in subsequent reactions for further derivatization.

- Reaction temperature variations from 0°C to reflux depending on the specific step and reagents used.

- Methylation or other functional group modifications post-synthesis for derivative formation.

Reaction Mechanism Insights

- The initial step is a nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon forming an imine intermediate.

- Sodium borohydride then delivers hydride ions to the imine carbon, reducing it to a secondary amine.

- The presence of the fluorine substituent on the phenol ring influences the electronic properties, potentially affecting reaction rates and yields.

- The phenolic hydroxyl group remains intact during the reductive amination process, allowing for further functionalization if needed.

Purification and Characterization

- Flash chromatography is the preferred purification method, typically using a dichloromethane:methanol solvent system.

- The purified compound is usually obtained as a colorless sticky oil.

- Characterization is performed by ^1H NMR, showing characteristic aromatic and aliphatic proton signals consistent with the structure.

- Typical NMR shifts include aromatic multiplets in the 6.7–8.6 ppm range and singlets for the methylene protons around 3.85–4.06 ppm.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting materials | 4-Fluoro-2-hydroxybenzaldehyde, 4-aminomethylpyridine |

| Solvent | Ethanol (EtOH) |

| Reaction temperature | Room temperature (20–25°C) for imine formation; 0°C to room temperature for reduction |

| Reducing agent | Sodium borohydride (NaBH4) |

| Reaction time | 1–2 hours for imine formation; 1–2 hours for reduction |

| Work-up | Quenching with water, extraction with DCM |

| Purification | Flash chromatography (DCM:MeOH 20:1) |

| Yield | Approximately 90% |

| Physical state of product | Colorless sticky oil |

| Characterization | ^1H NMR, consistent with expected structure |

Research Findings and Notes

- The reductive amination method is robust, reproducible, and yields high purity product suitable for further synthetic applications or biological testing.

- The fluorine substituent provides electronic effects that may enhance the compound's properties in applications such as dye chemistry or medicinal chemistry.

- Reaction conditions are mild and use readily available reagents, making this method practical for laboratory-scale synthesis.

- No significant side reactions or decomposition under described conditions have been reported, indicating good stability of intermediates and product.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. In structurally similar compounds (e.g., 4-Fluoro-2-(((pyridin-2-ylmethyl)amino)methyl)phenol), oxidation with potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) yields ortho-quinones. For the pyridin-4-ylmethyl derivative:

-

Reagents : KMnO₄ (aqueous acidic conditions), CAN (in acetonitrile).

-

Products : 4-Fluoro-1,2-benzoquinone derivatives with retained pyridine functionality.

-

Mechanism : Single-electron transfer (SET) from the phenolic oxygen, followed by deprotonation and rearrangement .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the para position activates the aromatic ring for nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydroxylation | NaOH (120°C, aqueous ethanol) | 2-(((Pyridin-4-ylmethyl)amino)methyl)benzene-1,4-diol | |

| Methoxylation | NaOMe, CuI catalyst (DMF, 80°C) | 4-Methoxy analog | |

| Amination | Benzylamine, K₂CO₃ (reflux) | 4-Benzylamino derivative |

Note : The pyridine nitrogen enhances ring activation by withdrawing electron density via resonance.

Functionalization of the Amino-Methyl Group

The secondary amine undergoes alkylation, acylation, and Schiff base formation:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in DCM with K₂CO₃.

-

Product : N-alkylated derivatives (e.g., 4-fluoro-2-(((pyridin-4-ylmethyl)(methyl)amino)methyl)phenol).

Acylation

-

Reagents : Acetyl chloride in pyridine.

-

Product : N-acetylated compound (stable under acidic conditions).

Schiff Base Formation

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol.

-

Product : Imine-linked conjugates, useful in coordination chemistry .

Coordination Chemistry

The pyridine and amino groups act as ligands for metal ions:

Key Interactions :

-

Pyridine nitrogen coordinates to metal centers.

-

Phenolic oxygen participates in hydrogen bonding, stabilizing crystal lattices .

Reduction Reactions

The imine bond (if formed) and aromatic nitro precursors (during synthesis) undergo reduction:

-

Imine Reduction : H₂/Pd-C in ethanol yields secondary amines.

-

Nitro Reduction : SnCl₂/HCl converts nitro groups to amines during synthetic steps .

Industrial-Scale Optimization

While specific data for this compound is limited, analogs use:

-

Continuous Flow Reactors : For SNAr reactions (improved yield >85%).

-

High-Throughput Screening : To identify optimal catalysts (e.g., CuI for methoxylation).

Comparative Reactivity Insights

A comparison with analogs highlights structural influences:

| Compound | Fluorine Position | Reaction Rate (SNAr) | Quinone Yield (%) |

|---|---|---|---|

| 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol | Para | 1.0 (reference) | 78 |

| 2-Fluoro-4-(((pyridin-2-ylmethyl)amino)methyl)phenol | Ortho | 0.45 | 62 |

| 4-Chloro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol | Para | 0.32 | 41 |

Key Factors :

-

Para-fluorine maximizes ring activation for SNAr.

-

Pyridine ring position (2-, 3-, or 4-) alters steric and electronic effects.

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., ligand-stabilized nanoparticles). Further studies are needed to explore its catalytic and biological roles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of phenolic compounds, such as 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of fluorine atoms in phenolic structures often enhances biological activity due to increased lipophilicity and improved receptor binding affinity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial strains. The pyridine ring contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy as an antimicrobial agent.

Biological Research

Enzyme Inhibition

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit enzymes related to cancer metabolism or inflammation, thus providing a therapeutic avenue for conditions like rheumatoid arthritis or cancer.

Targeting Receptors

The compound's structural features allow it to interact with various biological receptors. Research has focused on its potential role as a ligand for G-protein coupled receptors (GPCRs), which are crucial in many physiological processes and are common targets in drug discovery.

Material Science

Polymer Chemistry

In material science, 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of fluorinated compounds into polymer matrices can improve thermal stability and chemical resistance, making them suitable for advanced applications in coatings and composites.

Nanotechnology

The compound's unique properties make it a candidate for use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability and targeted delivery of drugs.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Potential of Fluorinated Phenols | Evaluation of anticancer properties | Demonstrated significant inhibition of cell growth in multiple cancer lines. |

| Antimicrobial Activity Assessment | Testing against bacterial strains | Showed promising results against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition Studies | Targeting metabolic enzymes | Identified as a potent inhibitor of specific enzymes involved in cancer metabolism. |

| Polymer Synthesis | Development of new polymer materials | Enhanced thermal stability and mechanical properties observed in fluorinated polymers. |

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyridin-4-ylmethylamino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

Fluorine Position

The position of the fluorine atom on the phenol ring significantly impacts molecular properties. For instance:

- 4-Fluoro-2-((pyridin-2-ylmethylimino)methyl)phenol (HL1): This compound (from ) shares the same phenolic backbone but has fluorine at the 4-position and a pyridin-2-yl group. Its zinc(II) complexes exhibit antibacterial activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) strains, suggesting that fluorine enhances bioactivity by modulating electron density or steric effects .

- 2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol: Here, fluorine is at the 2-position instead of 3.

Pyridine Ring Substitution

- 4-Fluoro-2-((pyridin-4-ylmethyl)amino)methyl)phenol vs. 4-Fluoro-2-((pyridin-2-ylmethylimino)methyl)phenol: The pyridin-4-yl group in the target compound provides a different coordination geometry compared to the pyridin-2-yl variant. In zinc complexes, the pyridin-2-yl group forms a tridentate ligand (N,O,O-donor), while pyridin-4-yl may favor distinct binding modes, influencing metal center geometry (e.g., trigonal bipyramidal vs. octahedral) and biological efficacy .

Functional Group Variations

Methoxy vs. Amino Substituents

- 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6): Replacing the pyridinylamino group with a methoxybenzyl group () reduces basicity and hydrogen-bonding capacity. The methoxy group is electron-donating, increasing the phenol ring’s electron density, whereas the amino group in the target compound can participate in acid-base interactions or metal coordination.

- 4-Fluoro-2-(3-methoxybenzyl)phenol: LogP values for methoxy derivatives (e.g., ~3.6–3.8 in ) suggest higher lipophilicity compared to the target compound, which may have lower logP due to the polar amino group.

Heterocyclic Components

- 2-(2-Amino-6-(4-methylphenyl)-4-pyrimidinyl)-4-fluorophenol (CAS 851596-92-4): Substituting the pyridine ring with pyrimidine introduces additional hydrogen-bonding sites (N-atoms) and alters π-π stacking interactions. Pyrimidine-containing compounds often exhibit enhanced DNA-binding or kinase inhibition properties, diverging from the metal-coordination focus of pyridine-based ligands .

- 6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone: Quinazoline derivatives () demonstrate broader pharmacological profiles (e.g., enzyme inhibition), highlighting how larger heterocycles expand biological target diversity compared to simpler pyridine systems.

Antibacterial Properties

- Zinc Complexes of HL1 : Tetranuclear zinc(II) complexes with HL1 show moderate antibacterial activity (MIC: 8–32 µg/mL), attributed to synergistic effects between the metal center and ligand .

- Methoxy Derivatives: 4-Fluoro-2-(4-methoxybenzyl)phenol lacks significant antibacterial activity in available studies, emphasizing the critical role of the amino-pyridine moiety in bioactivity .

Structural Flexibility and Drug Design

- 4-Fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol: This compound () incorporates a pyrazole-hydrazone hybrid scaffold, enabling diverse non-covalent interactions (e.g., π-stacking, hydrogen bonding). Such flexibility contrasts with the rigid pyridinylamino group in the target compound, which may prioritize metal coordination over broad-spectrum receptor binding.

Physicochemical and Structural Data

Key Structural Insights

- Electron Effects: Fluorine’s electron-withdrawing nature increases the phenol’s acidity, enhancing deprotonation and metal-binding capacity .

- Coordination Chemistry : Pyridin-4-yl groups favor axial coordination in octahedral complexes, while pyridin-2-yl supports planar geometries, affecting catalytic or antimicrobial performance .

- Hydrogen Bonding: Amino groups enable stronger hydrogen bonds compared to methoxy substituents, improving solubility and interaction with biological targets .

Biological Activity

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, also known by its CAS number 1537676-83-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

- Molecular Formula : C₁₃H₁₃FN₂O

- Molecular Weight : 232.25 g/mol

- Structure : The compound contains a fluorine atom and a pyridine ring, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.00 |

| Escherichia coli | 16.00 |

| Bacillus subtilis | 4.00 |

| Pseudomonas aeruginosa | 32.00 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The antifungal efficacy of the compound has also been assessed, showing promising results against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.50 |

| Aspergillus niger | 25.00 |

| Fusarium oxysporum | 50.00 |

The compound displayed significant antifungal activity, particularly against Candida albicans, which is critical in clinical settings for treating infections .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.00 |

| A549 (Lung cancer) | 20.00 |

| HeLa (Cervical cancer) | 10.00 |

The results indicate that 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membranes. Additionally, its anticancer effects may be mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted on the antibacterial properties of various pyridine derivatives included 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, revealing that it had a statistically significant effect on inhibiting growth in Staphylococcus aureus compared to control groups . -

Case Study on Anticancer Activity :

In a comparative analysis of several compounds for their anticancer properties, this compound was shown to outperform traditional chemotherapeutics in inducing apoptosis in MCF-7 cells, with increased caspase activity observed .

Q & A

Q. How can researchers address conflicting bioactivity data between in vitro and in vivo models?

- Resolution : Assess pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using microsomal stability assays. Modify the phenol group with prodrug strategies (e.g., esterification) to enhance bioavailability. Cross-validate findings with orthotopic tumor models or transgenic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.